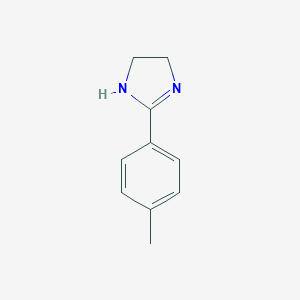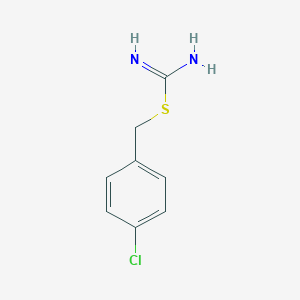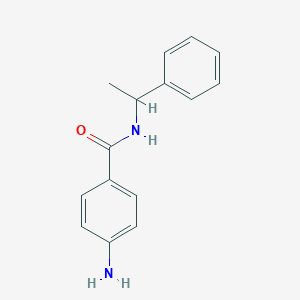
7-Chloro-4-methoxyquinoline
Overview
Description
7-Chloro-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 4th position on the quinoline ring.
Mechanism of Action
Target of Action
It is structurally similar to chloroquine, an aminoquinolone derivative, which primarily targets the heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, resulting in the death of the parasite .
Biochemical Pathways
Chloroquine, a structurally similar compound, is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
A structurally similar compound, 7-chloro-4-(phenylselanyl) quinoline, has been shown to reverse paclitaxel-induced peripheral neuropathy and its comorbidities, possibly through the modulation of oxidative stress, reduction of neuroinflammation, and normalization of ca2+ atpase activity .
Action Environment
Factors such as ph, temperature, and salinity can impact the growth, metabolism, and dechlorination activities of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with phosphorus oxychloride to form 4-methoxy-2-chloroaniline, which is then cyclized to produce this compound . Another method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Thiophosgene and Barium Carbonate: Used in ring scission reactions to form thioxoquinoline derivatives.
Ultrasound Irradiation: Facilitates the synthesis of various derivatives by enhancing reaction rates and yields.
Major Products Formed:
Thioxoquinoline Derivatives: Formed through reactions with thiophosgene.
Substituted Quinolines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Chloro-4-methoxyquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
- 7-Chloro-4-ethoxyquinoline
- 4-Allyloxy-7-chloroquinoline
- Chloroquine
Comparison: 7-Chloro-4-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 7-Chloro-4-ethoxyquinoline and 4-Allyloxy-7-chloroquinoline, the methoxy group at the 4th position provides different electronic and steric effects, influencing its reactivity and interactions with biological targets . Chloroquine, a well-known antimalarial drug, shares the quinoline core but has different substituents, leading to variations in its mechanism of action and therapeutic applications .
Properties
IUPAC Name |
7-chloro-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPWEOSCYPTWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363668 | |
| Record name | 7-chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26707-52-8 | |
| Record name | 7-chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-4-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a unique chemical transformation that 7-chloro-4-methoxyquinoline can undergo?
A1: this compound exhibits intriguing reactivity with thiophosgene. In the presence of barium carbonate, it undergoes a ring-opening reaction, yielding 4-chloro-2-isothiocyanato-β-methoxycinnamaldehyde. This intermediate then readily undergoes cyclization upon heating, forming 7-chloro-1,2-dihydro-4-methoxy-2-thioxo-quinoline-3-carbaldehyde. [] This demonstrates the potential of this compound as a precursor in the synthesis of more complex heterocyclic systems.
Q2: What is known about the crystal structure of this compound and its derivatives?
A2: X-ray crystallography studies reveal that this compound [], as well as its 4-allyloxy [] and 4-ethoxy [] derivatives, all exhibit planar molecular structures. Interestingly, these compounds display π-π stacking interactions between the quinoline rings in their crystal lattice, facilitated by unit-cell translations along specific crystallographic axes. This stacking phenomenon suggests potential applications in material science, particularly in the design of materials with anisotropic properties.
Q3: Can you elaborate further on the reaction of this compound with thiophosgene?
A3: The reaction of this compound with thiophosgene is quite fascinating. Initially, the nitrogen atom of the quinoline ring attacks the electrophilic carbon of thiophosgene. This attack is facilitated by the presence of barium carbonate, which acts as a base, neutralizing the hydrochloric acid generated in the process. The resulting intermediate then undergoes a series of rearrangements, including the cleavage of the quinoline ring and subsequent ring closure to form the final product, 7-chloro-1,2-dihydro-4-methoxy-2-thioxo-quinoline-3-carbaldehyde. [] This reaction highlights the potential of thiophosgene as a versatile reagent for modifying heterocyclic structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
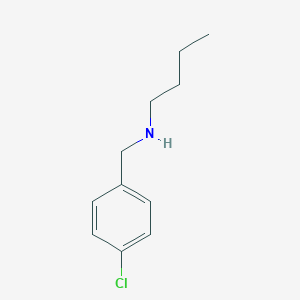
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

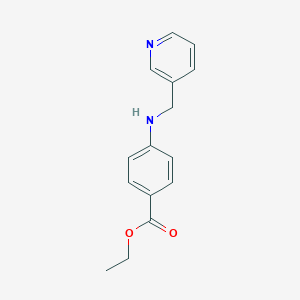
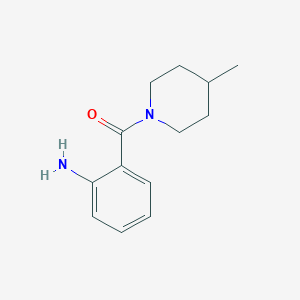
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)

